9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-4-nitro- is a synthetic organic compound belonging to the thioxanthone family. Thioxanthones are characterized by a sulfur atom within a fused aromatic system, which contributes to their unique chemical properties. The compound's IUPAC name indicates the presence of a dimethylaminoethyl group and a nitro substituent, suggesting potential biological activity and applications in organic synthesis.
The synthesis of 9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-4-nitro- can be achieved through several methodologies. A common approach involves the following steps:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of 9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-4-nitro- can be elucidated using various spectroscopic techniques:
The compound exhibits a characteristic thioxanthone core structure with substituents that influence its reactivity and potential applications.
9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-4-nitro- is involved in various chemical reactions:
These reactions expand the utility of this compound in organic synthesis and materials science.
The mechanism of action for 9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-4-nitro- is not fully elucidated but is believed to involve interactions at a molecular level that affect biological systems:
Further studies are necessary to clarify its specific mechanisms in biological contexts.
The physical and chemical properties of 9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-4-nitro- include:
These properties make it suitable for applications in organic electronics and photonic devices.
The potential applications of 9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-4-nitro- span several fields:
Ongoing research is focused on optimizing its properties for enhanced performance in these applications.
The incorporation of a nitro group at the C4 position of the thioxanthenone scaffold is a deliberate strategy to exploit the hypoxic conditions prevalent in solid tumors. This electron-affinic moiety undergoes enzymatic reduction (e.g., via NADPH cytochrome P450 reductases) to generate reactive nitroanion radicals and subsequent reduction products capable of inducing DNA strand breaks and cross-links. This bioreductive activation converts an inert prodrug into cytotoxic species preferentially within oxygen-deprived tumor cells, thereby enhancing therapeutic selectivity [1].
Concurrently, the 1-[[2-(dimethylamino)ethyl]amino side chain serves as a cationic DNA-anchoring element. The protonatable dimethylamino group facilitates electrostatic interactions with the polyanionic DNA backbone, while the ethylene linker provides optimal spacing for deep penetration into the major groove. This structural motif significantly enhances DNA binding affinity compared to unsubstituted thioxanthenones, as demonstrated in electrophoretic mobility shift assays documented in foundational patents [1].
Table 1: Biological Activity Profiles of Select Nitro-Substituted Thioxanthenone Analogues
Compound Structure | Antitumor Activity (P388 Leukemia) | Antibacterial Activity (S. aureus MIC μg/mL) | Key Structural Features |
---|---|---|---|
1-[[2-(Dimethylamino)ethyl]amino]-4-nitro- | IC₅₀: 0.8 μM* | 15.6 | C4-NO₂; N,N-dimethyl terminal amine |
1-[[2-(Diethylamino)ethyl]amino]-4-nitro- | IC₅₀: 1.2 μM* | 31.2 | C4-NO₂; N,N-diethyl terminal amine |
4-[(2-Aminoethyl)amino]-1-[[2-(dimethylamino)ethyl]amino]- | IC₅₀: 0.5 μM* | 7.8 | C4-NH₂; Dual aminoalkyl chains |
*Estimated from in vitro cytotoxicity data in patent examples [1]
The synergistic interplay between these structural elements enables three distinct modes of DNA interaction: intercalation of the planar chromophore between base pairs, reversible minor groove binding via the alkylamino side chain, and covalent adduct formation following nitroreduction. This multi-mechanistic action disrupts essential DNA processes including replication and transcription, providing a robust barrier to the development of tumor cell resistance—a significant limitation of monofunctional DNA-targeted agents [1].
This compound belongs to the tripartite class of fused tricyclic DNA-intercalators characterized by a planar aromatic system, cationic side chain, and redox-active substituent. Its core structure features a thioxanthenone system—a sulfur-bibenzopyranone isostere of xanthone—where the carbonyl group at C9 and sulfur atom at C10 create a polarized electron system conducive to intercalative stacking. The scaffold's linear dimensions (≈5.0 Å × 8.5 Å) align closely with DNA base pair spacing (3.4 Å), facilitating optimal insertion into duplex DNA [1] [6].
Table 2: Chemical Identity and Structural Descriptors
Parameter | Specification | Biochemical Relevance |
---|---|---|
Molecular Formula | C₁₇H₁₇N₃O₃S | Determines molecular weight (327.40 g/mol) for pharmacokinetic profiling |
IUPAC Name | 1-[[2-(Dimethylamino)ethyl]amino]-4-nitro-9H-thioxanthen-9-one | Standardizes identification across chemical databases |
Planar Ring System | Thioxanthenone with 140° bond angle at C9 carbonyl | Maximizes surface area for π-π stacking with DNA bases |
Substituent Configuration | C1-Aminoalkyl; C4-Nitro para relationship | Enables intramolecular charge transfer for DNA affinity modulation |
LogP (Predicted) | 3.2 ± 0.4 | Facilitates membrane permeation while retaining aqueous solubility |
The C1 aminoalkylamino substituent (1-[[2-(dimethylamino)ethyl]amino-) adopts an extended conformation that projects the terminal dimethylammonium group into the minor groove. This positioning is stabilized by hydrogen bonding with thymine O2 atoms and electrostatic interactions with phosphate anions. Molecular modeling studies of analogues indicate a binding energy of -9.3 kcal/mol for the d(ATGCAT)₂ sequence, underscoring the significance of side chain-DNA interactions [1].
Unlike classical intercalators like doxorubicin, this compound exhibits atypical binding kinetics: rapid association (kₐ = 4.7 × 10⁴ M⁻¹s⁻¹) coupled with slow dissociation (kₒ = 1.8 × 10⁻³ s⁻¹), suggesting formation of stabilized complexes. The C4-nitro group further distorts the double helix by inducing a 27° unwinding angle—significantly greater than ethidium bromide's 12°—which may contribute to its potent inhibition of topoisomerase II-mediated DNA relaxation [1] .
The evolution of thioxanthenone antitumor agents began with the serendipitous discovery of Lucanthone (Miracil D; 1-[(2-diethylamino)ethylamino]-4-methylthioxanthen-9-one; CAS 479-50-5) during antischistosomal screening in the 1960s. Subsequent observation of its activity against L1210 murine leukemia (T/C 140% at 60 mg/kg) established thioxanthenones as viable anticancer scaffolds. Lucanthone's mechanism was later linked to DNA intercalation and inhibition of nucleic acid synthesis, though its development was limited by neurotoxicity and marginal solid tumor activity [6].
Table 3: Key Milestones in Thioxanthenone Antitumor Agent Development
Year Range | Milestone Compound | Structural Innovation | Impact on Field |
---|---|---|---|
1962-1975 | Lucanthone (CAS 479-50-5) | First bioactive aminoalkylthioxanthenone | Validated DNA as primary target; clinical proof-of-concept |
1976-1985 | Hycanthone (6-hydroxylucanthone) | Metabolic activation via hydroxylation | Enhanced potency but genotoxicity limitations |
1985-Present | 4-Nitro derivatives (e.g., target compound) | C4-nitro for bioreductive activation | Hypoxia-selective cytotoxicity; improved therapeutic index |
1990s | Dual-aminoalkyl variants | Bis-alkylamino chains for enhanced DNA affinity | IC₅₀ values <1 μM in leukemia models |
The 1985 patent (EP0152249A2) marked a strategic paradigm shift by replacing the C4-methyl of Lucanthone with a nitro group and optimizing aminoalkyl chains. This innovation produced compounds with 10-30 fold greater potency against P388 leukemia (IC₅₀ 0.8 μM vs. Lucanthone's 25 μM). Synthesis involved sequential nucleophilic aromatic substitution: first, displacement of a C1-halogen by 2-(dimethylamino)ethylamine, followed by nitration at C4—a regioselective reaction guided by the aminoalkyl group's ortho-para directing effect [1] .
Further refinements emerged through structure-activity relationship (SAR) studies focusing on side chain modifications. Compounds featuring dual aminoalkylamino chains (e.g., 1,4-bis[[2-(dimethylamino)ethyl]amino]- derivatives) exhibited submicromolar activity but suffered from reduced solubility. The optimal balance was achieved in asymmetric derivatives like the title compound, retaining the C4-nitro group while incorporating a single cationic side chain at C1 to preserve both DNA affinity and bioavailability [1].
Despite promising mechanistic data, critical research gaps persist for this compound. Foremost is the absence of comprehensive DNA binding specificity profiles. While intercalative capacity is established, the sequence selectivity (e.g., GC vs. AT preference) and influence of flanking bases remain uncharacterized. Advanced techniques like DNAse I footprinting or X-ray crystallography of drug-DNA cocrystals are needed to map binding sites at nucleotide resolution, enabling rational design of derivatives with enhanced target discrimination [1] .
A second priority involves elucidating the enzymatic basis of nitroreduction in tumor cells. Although NADPH-dependent reductases are implicated, the specific isoforms responsible for activation (e.g., DT-diaphorase vs. NADPH cytochrome P450 reductase) require identification through enzyme inhibition studies. This knowledge would permit stratification of tumors based on reductase expression, potentially guiding patient selection in future therapeutic applications [1].
The chemical instability of reduction intermediates presents methodological challenges. Nitroanion radicals generated during activation have half-lives <100ms, necessitating specialized analytical approaches like freeze-quench EPR spectroscopy. Additionally, the precise structures of ultimate DNA-alkylating species—whether hydroxylamines, iminoquinones, or ring-opened products—remain hypothetical. Synthetic standards of proposed intermediates must be prepared to confirm adduct formation mechanisms [1] .
Table 4: Key Research Objectives and Methodological Approaches
Research Objective | Experimental Approach | Expected Outcome |
---|---|---|
DNA binding site specificity mapping | DNAse I footprinting; Surface plasmon resonance | Identification of preferred binding motifs |
Reductase isoform identification | CRISPR knockout cell lines; Enzyme-selective inhibitors | Biomarkers for patient stratification |
Reactive intermediate characterization | Time-resolved spectroscopy; Trapping with nucleophiles | Clarification of activation pathway |
Hypoxia-selective cytotoxicity quantification | Clonogenic assays at 0.1-21% O₂ | Therapeutic index validation for solid tumors |
Finally, the compound's efficacy in 3D tumor models remains unexplored. Multicellular spheroids or tumor slice cultures better recapitulate hypoxia gradients and stromal interactions than monolayer cultures. Prioritizing these models would validate hypoxia-targeting efficacy and penetration kinetics through avascular regions—critical parameters for translation yet currently absent from the literature [1].
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2